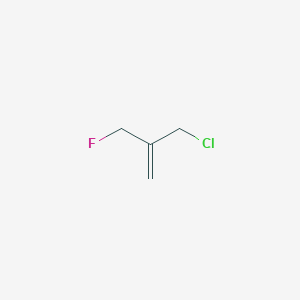

2-(Chloromethyl)-3-fluoroprop-1-ene

Description

2-(Chloromethyl)-3-fluoroprop-1-ene (CAS: 32804-07-2) is a halogenated alkene characterized by a chloromethyl (-CH2Cl) and a fluorine substituent on adjacent carbons of a propene backbone. This structure confers unique reactivity, making it valuable in synthesizing fluorinated polymers or intermediates in pharmaceuticals and agrochemicals. Its safety profile, as per Safety Data Sheets (SDS), highlights risks such as acute inhalation toxicity and respiratory irritation, necessitating strict handling protocols .

Propriétés

Numéro CAS |

112110-13-1 |

|---|---|

Formule moléculaire |

C4H6ClF |

Poids moléculaire |

108.54 g/mol |

Nom IUPAC |

2-(chloromethyl)-3-fluoroprop-1-ene |

InChI |

InChI=1S/C4H6ClF/c1-4(2-5)3-6/h1-3H2 |

Clé InChI |

LPVAUXPEOCMFRJ-UHFFFAOYSA-N |

SMILES canonique |

C=C(CF)CCl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Epichlorohydrin (1-Chloro-2,3-epoxypropane, CAS: 106-89-8)

- Structural Differences : Epichlorohydrin replaces the fluorine atom in 2-(Chloromethyl)-3-fluoroprop-1-ene with an epoxide group (oxirane), altering its electrophilicity and ring-opening reactivity .

- Physical Properties :

- Boiling Point: ~116°C (vs. unrecorded for 2-(Chloromethyl)-3-fluoroprop-1-ene).

- Volatility: Higher due to smaller molecular weight.

- Toxicity: Both compounds require respiratory protection, but epichlorohydrin is additionally a suspected carcinogen .

Bis(Chloromethyl)Ether (BCME, CAS: 542-88-1)

- Structural Differences : BCME contains two chloromethyl groups linked by an oxygen atom, unlike the fluorinated alkene’s single chloromethyl and fluorine substituents.

- Reactivity : BCME is highly electrophilic, forming DNA adducts, whereas the fluorine in 2-(Chloromethyl)-3-fluoroprop-1-ene may stabilize adjacent carbons against nucleophilic attack.

- Toxicity: BCME is a potent human carcinogen (IARC Group 1), whereas 2-(Chloromethyl)-3-fluoroprop-1-ene’s carcinogenicity remains unclassified .

1-Chloro-3-(2-chloroprop-2-enyl)benzene (CAS: 731772-04-6)

- Structural Differences : Incorporates a benzene ring, increasing hydrophobicity and steric bulk compared to the aliphatic 2-(Chloromethyl)-3-fluoroprop-1-ene .

- Applications : Likely used as a building block in aromatic polymer synthesis, whereas the fluorinated compound may serve in aliphatic fluorocarbon chemistry.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (CAS: Not provided)

- Structural Differences : Features a thiophene ring and ketone group, contrasting with the halogenated alkene’s simpler structure.

- Reactivity : The ketone enables conjugate addition reactions, unlike the fluorine- and chlorine-driven reactivity of 2-(Chloromethyl)-3-fluoroprop-1-ene .

Comparative Data Table

| Compound | CAS Number | Key Substituents | Boiling Point | Toxicity Profile | Primary Applications |

|---|---|---|---|---|---|

| 2-(Chloromethyl)-3-fluoroprop-1-ene | 32804-07-2 | -CH2Cl, -F (propene) | Not reported | Acute inhalation hazard | Fluorinated intermediates |

| Epichlorohydrin | 106-89-8 | -CH2Cl, epoxide | ~116°C | Suspected carcinogen | Epoxy resins |

| Bis(Chloromethyl)Ether | 542-88-1 | Two -CH2Cl groups, ether | 102°C | Carcinogen (IARC Group 1) | Historical use in polymers |

| 1-Chloro-3-(2-chloroprop-2-enyl)benzene | 731772-04-6 | Benzene, -CH2Cl | Not reported | Limited data | Aromatic polymer synthesis |

Key Research Findings

- Reactivity: Fluorine’s electronegativity in 2-(Chloromethyl)-3-fluoroprop-1-ene enhances stability of transition states in nucleophilic substitutions compared to non-fluorinated analogs .

- Safety: Both 2-(Chloromethyl)-3-fluoroprop-1-ene and BCME require rigorous ventilation, but BCME’s carcinogenicity necessitates additional containment .

- Synthetic Utility : The fluorinated compound’s dual halogenation offers regioselectivity advantages in cross-coupling reactions, unlike epichlorohydrin’s focus on epoxy formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.